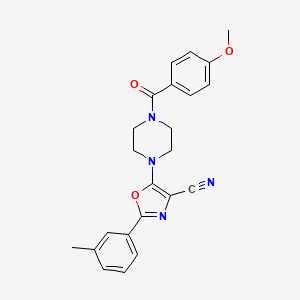

![molecular formula C23H25ClN4O3 B2652372 5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775559-69-7](/img/structure/B2652372.png)

5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

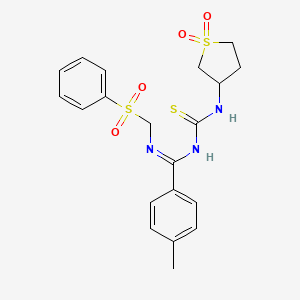

The compound “5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The presence of the pyrazole nucleus in this compound suggests that it may possess a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperidin-4-yl group, a 2,4-dihydro-3H-1,2,4-triazol-3-one group, and a 4-methoxybenzyl group. These groups are connected by various bonds, forming a complex three-dimensional structure. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Applications De Recherche Scientifique

Molecular Docking and Anticancer Activities

- EGFR Inhibitors : Benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the compound , have been analyzed for their anti-cancer properties against the epidermal growth factor receptor (EGFR). Molecular stabilities, conformational analyses, and molecular docking studies have identified potential mechanisms behind their anticancer activities, with certain conformations showing strong binding affinities and suggesting significant anti-cancer potential (Karayel, 2021).

Synthesis and Biological Evaluation

- Antimicrobial Activities : Compounds derived from 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown good to moderate activities against various microorganisms, indicating their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibitory Properties

- Lipase and α-Glucosidase Inhibitors : Novel heterocyclic compounds based on 1,2,4-triazole have been explored for their enzyme inhibitory properties, specifically targeting lipase and α-glucosidase. This research suggests that such compounds can serve as a basis for developing treatments for diseases related to enzyme dysregulation (Bekircan et al., 2015).

Molecular Interactions and Binding Studies

- π-Hole Tetrel Bonding Interactions : The study of π-hole tetrel bonding interactions in triazole derivatives has provided insights into their molecular interactions. These findings can help in designing molecules with specific binding characteristics, useful in drug design and molecular engineering (Ahmed et al., 2020).

Anticancer Evaluation

- Synthesis and Anticancer Evaluation : The synthesis and evaluation of 1,2,4-triazole derivatives for their anticancer activities highlight the potential of such compounds in developing new cancer therapies. Their ability to inhibit cancer cell growth in vitro suggests a promising area for further research (Bekircan et al., 2008).

Orientations Futures

Given the potential pharmacological activities of this compound, future research could focus on further elucidating its biological effects and potential therapeutic applications. Additionally, studies could aim to optimize its synthesis process and investigate its physical and chemical properties in more detail .

Propriétés

IUPAC Name |

3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-31-19-8-6-16(7-9-19)15-28-22(25-26-23(28)30)17-10-12-27(13-11-17)21(29)14-18-4-2-3-5-20(18)24/h2-9,17H,10-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZGYBAMZVHDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)

![5-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B2652291.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)

![ethyl 2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2652297.png)

![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)

![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)

![1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2652304.png)